molecular formula C20H19N3O2 B1684540 AFG206

AFG206

Cat. No.: B1684540
M. Wt: 333.4 g/mol
InChI Key: UUJSPHQATNSVLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AFG206 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of protecting groups, selective functionalization, and purification methods .

Industrial Production Methods

Industrial production of this compound is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification through crystallization or chromatography. The final product is subjected to rigorous quality control tests to confirm its chemical identity and purity .

Chemical Reactions Analysis

Types of Reactions

AFG206 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms with different chemical properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

AFG206 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of tyrosine-protein kinase receptor FLT3.

    Biology: Employed in cellular assays to investigate the role of FLT3 in cell signaling and proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.

    Industry: Utilized in the development of new drugs targeting FLT3 and related pathways.

Mechanism of Action

AFG206 exerts its effects by selectively inhibiting the tyrosine-protein kinase receptor FLT3. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis and cell cycle arrest in cells harboring FLT3 mutations. The compound interacts with the ATP-binding pocket of FLT3, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AFG206

This compound is unique due to its high selectivity and potency towards mutant FLT3. It has shown the ability to overcome resistance observed with other FLT3 inhibitors, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea

InChI

InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24)

InChI Key

UUJSPHQATNSVLQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AFG206;  AFG 206;  AFG-206.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.